molecular formula C12H14N4O5 B8503074 2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide

2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide

Cat. No. B8503074
M. Wt: 294.26 g/mol
InChI Key: XKXFKLBJKBIKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04789674

Procedure details

3.0 g (0.010 mol) of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide are suspended in 70 ml of methanol; 2.4 g of tris-(hydroxymethyl)-aminomethane are added and the whole is stirred at room temperature for 12 hours, during which time the free acid goes into solution and precipitates again in the form of a salt. The resulting precipitate is filtered off, washed with cold methanol and dried under greatly reduced pressure at 60°. The tris-(hydroxymethyl)-methylammonium salt of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide is obtained in the form of white crystals having a melting point of 203° (decomposition).

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[C:3]=1[C:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH:13]=1.[OH:22][CH2:23]C(CO)(CO)N.C[OH:31]>>[OH:22][CH2:23][N+:15]([CH2:14][OH:21])([CH2:16][OH:31])[CH3:17].[OH:1][C:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[C:3]=1[C:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH:13]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C(N(C1)CC(=O)N)=O)C1=CC(N(C1)CC(=O)N)=O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
OCC(N)(CO)CO
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred at room temperature for 12 hours, during which time the free acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates again in the form of a salt
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried under greatly reduced pressure at 60°

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC[N+](C)(CO)CO
Name
Type
product
Smiles
OC1=C(C(N(C1)CC(=O)N)=O)C1=CC(N(C1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04789674

Procedure details

3.0 g (0.010 mol) of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide are suspended in 70 ml of methanol; 2.4 g of tris-(hydroxymethyl)-aminomethane are added and the whole is stirred at room temperature for 12 hours, during which time the free acid goes into solution and precipitates again in the form of a salt. The resulting precipitate is filtered off, washed with cold methanol and dried under greatly reduced pressure at 60°. The tris-(hydroxymethyl)-methylammonium salt of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide is obtained in the form of white crystals having a melting point of 203° (decomposition).

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[C:3]=1[C:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH:13]=1.[OH:22][CH2:23]C(CO)(CO)N.C[OH:31]>>[OH:22][CH2:23][N+:15]([CH2:14][OH:21])([CH2:16][OH:31])[CH3:17].[OH:1][C:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[C:3]=1[C:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH:13]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C(N(C1)CC(=O)N)=O)C1=CC(N(C1)CC(=O)N)=O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
OCC(N)(CO)CO
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred at room temperature for 12 hours, during which time the free acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates again in the form of a salt
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried under greatly reduced pressure at 60°

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC[N+](C)(CO)CO
Name
Type
product
Smiles
OC1=C(C(N(C1)CC(=O)N)=O)C1=CC(N(C1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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